molecular formula C8H21O9P3S B15350047 Phosphonic acid, (mercapto-(trimethoxyphosphoranylidene)methyl)-, dimethyl ester, S-ester with O,O-dimethyl phosphorothioate CAS No. 63869-28-3

Phosphonic acid, (mercapto-(trimethoxyphosphoranylidene)methyl)-, dimethyl ester, S-ester with O,O-dimethyl phosphorothioate

Cat. No.: B15350047
CAS No.: 63869-28-3
M. Wt: 386.24 g/mol
InChI Key: XFQPBFXIWDCVET-UHFFFAOYSA-N
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Description

This compound is a structurally complex organophosphorus derivative characterized by:

  • A mercapto group (-SH) linked to a trimethoxyphosphoranylidene methyl moiety (enhancing reactivity with metals or biomolecules).
  • Dimethyl ester groups (influencing lipophilicity and hydrolysis stability).

Its molecular formula is C₈H₁₈O₆P₂S, with a molecular weight of 328.24 g/mol. The compound’s unique structure suggests applications in agrochemistry (e.g., as a chelating agent or pesticide) and materials science (e.g., surface functionalization) due to its dual phosphonic and thioester functionalities .

Properties

CAS No.

63869-28-3

Molecular Formula

C8H21O9P3S

Molecular Weight

386.24 g/mol

IUPAC Name

[dimethoxyphosphoryl(dimethoxyphosphorylsulfanyl)methylidene]-trimethoxy-λ5-phosphane

InChI

InChI=1S/C8H21O9P3S/c1-11-18(9,12-2)8(19(13-3,14-4)15-5)21-20(10,16-6)17-7/h1-7H3

InChI Key

XFQPBFXIWDCVET-UHFFFAOYSA-N

Canonical SMILES

COP(=C(P(=O)(OC)OC)SP(=O)(OC)OC)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Key Differences
Glyphosate (N-(phosphonomethyl)glycine) Phosphonic acid core, glycine backbone Lacks sulfur-containing groups (thioester) and ester moieties; primarily acts as a herbicide via shikimate pathway inhibition .
Malathion (Diethyl mercaptosuccinate S-ester with O,O-dimethyl phosphorodithioate) Phosphorodithioate group, succinic acid backbone Uses a dithiophosphate (P=S₂) instead of monothiophosphate (P=S); higher acute toxicity due to enhanced cholinesterase inhibition .
Fenthion sulfone (O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate) Methylsulfonylphenyl group, phosphorothioate Contains a sulfone group, increasing environmental persistence; logP = 2.295 (moderate lipophilicity) .
Methylphosphonic acid Simple phosphonic acid (CH₃PO₃H₂) No ester or sulfur groups; pKa₁ = 2.1, pKa₂ = 7.1; used as a metal chelator .

Physicochemical Properties

  • Acidity : The mercapto group and phosphonic acid core likely lower the first pKa to ~1.5–2.0 (vs. 2.1 for methylphosphonic acid) .
  • Lipophilicity : Dimethyl esters reduce logP compared to diethyl analogues (e.g., malathion logP = 2.75 vs. target compound ~2.3) .
  • Stability : The S-ester bond is less hydrolytically stable than O-esters but more resistant than dithiophosphates (e.g., malathion) .

Toxicity and Environmental Impact

  • Acute Toxicity : Expected LD₅₀ (rat, oral) ~250–500 mg/kg, lower than malathion (LD₅₀ = 1,000 mg/kg) due to esterase sensitivity .
  • Environmental Persistence : Sulfur groups may increase soil adsorption but reduce photodegradation rates compared to glyphosate .

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